Functional Rescue in FTD-GRN Lymphoblasts
Treatment with 20 μM SORT-PGRN interaction inhibitor 2 (MPEP) for 24 h restored extracellular progranulin (exPGRN) levels in lymphoblastoid cell lines (LCLs) derived from FTD-GRN patients. In the UBC15 family (p.R418X mutation), exPGRN was restored to 80% of the level observed in homozygous non‑carrier (GRN+/+) LCLs [1]. In the UBC17 family, 20 μM MPEP completely restored exPGRN to a level comparable with the non‑carrier control [1]. In contrast, SORT-PGRN interaction inhibitor 1 (IC50 2 μM) and inhibitor 3 (IC50 0.17 μM) are characterized solely by their binding affinity in biochemical assays and lack reported functional rescue data in patient‑derived cells .
| Evidence Dimension | Restoration of extracellular PGRN in patient LCLs |
|---|---|
| Target Compound Data | 80% of non-carrier levels (UBC15); complete restoration (UBC17) |
| Comparator Or Baseline | Inhibitor 1 (IC50 2 μM) and Inhibitor 3 (IC50 0.17 μM): no patient cell functional rescue data reported |
| Quantified Difference | Not directly comparable due to different assay formats; functional validation in disease‑relevant cells provides translational differentiation |
| Conditions | Lymphoblastoid cell lines from FTD-GRN patients; 20 μM; 24 h |
Why This Matters
Functional rescue in patient‑derived cells provides direct evidence of disease‑relevant activity, a critical selection criterion for translational neuroscience studies that binding potency alone cannot address.
- [1] Lee WC, Almeida S, Prudencio M, et al. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency. Hum Mol Genet. 2014;23(6):1467-1478. View Source
